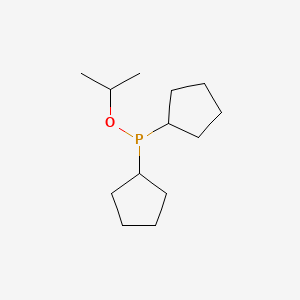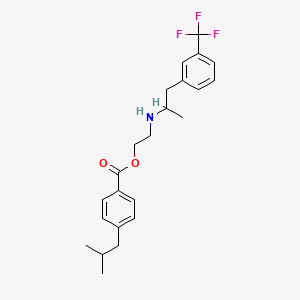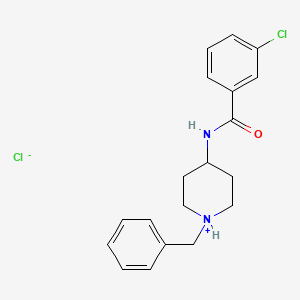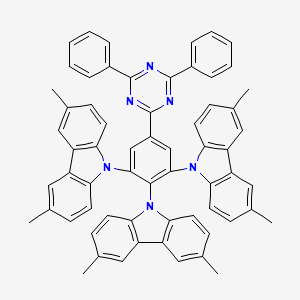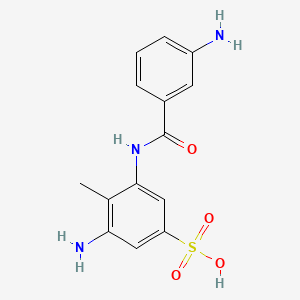
3-Amino-5-(3-aminobenzamido)-4-methylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-methyl-5-(3-aminobenzam) is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group, a methyl group, and a benzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methyl-5-(3-aminobenzam) typically involves multiple steps. One common method includes the reaction of 3-amino-4-methylbenzoic acid with 3-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-amino-4-methyl-5-(3-aminobenzam) can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-4-methyl-5-(3-aminobenzam) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3-amino-4-methyl-5-(3-aminobenzam) has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-amino-4-methyl-5-(3-aminobenzam) involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-4-methylbenzoic acid
- 3-aminobenzamide
- 4-amino-3-methylbenzoic acid
Uniqueness
3-amino-4-methyl-5-(3-aminobenzam) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its similar compounds, it has shown a broader range of applications and higher efficacy in certain biological assays .
Propiedades
Número CAS |
6661-55-8 |
|---|---|
Fórmula molecular |
C14H15N3O4S |
Peso molecular |
321.35 g/mol |
Nombre IUPAC |
3-amino-5-[(3-aminobenzoyl)amino]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-8-12(16)6-11(22(19,20)21)7-13(8)17-14(18)9-3-2-4-10(15)5-9/h2-7H,15-16H2,1H3,(H,17,18)(H,19,20,21) |
Clave InChI |
GHZRHZVNVLJAFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1NC(=O)C2=CC(=CC=C2)N)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
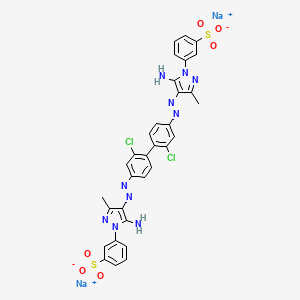
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)

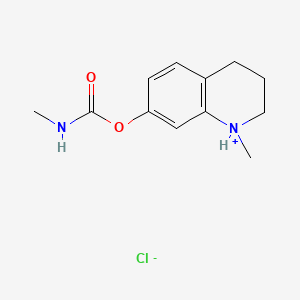
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
